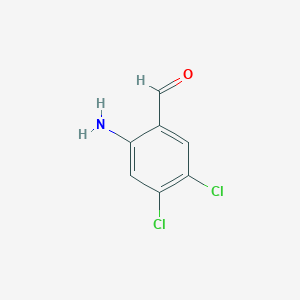

2-Amino-4,5-dichlorobenzaldehyde

説明

2-Amino-4,5-dichlorobenzaldehyde (CAS: 163458-94-4) is a halogenated aromatic aldehyde featuring an amino group at the 2-position and chlorine atoms at the 4- and 5-positions on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals . Commercial sources report purities ≥95%, with specific suppliers like Combi-Blocks offering 98% purity . Its reactivity stems from the aldehyde group, which participates in condensation and nucleophilic addition reactions, and the electron-withdrawing chlorine substituents, which modulate electronic effects on the aromatic ring.

特性

IUPAC Name |

2-amino-4,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKBWVGBYRNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-amino-benzaldehyde, followed by purification processes to isolate the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4,5-dichlorobenzaldehyde often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

化学反応の分析

Types of Reactions

2-Amino-4,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

科学的研究の応用

2-Amino-4,5-dichlorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Amino-4,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 2-amino-4,5-dichlorobenzaldehyde, focusing on substituent positions and functional groups:

Key Observations :

- Substituent Position Sensitivity: The position of chlorine and amino groups significantly impacts reactivity and applications. For example, 2-amino-3,5-dichlorobenzoic acid (benzoic acid derivative) is used in drug synthesis, whereas the aldehyde analogs are more common in heterocyclic chemistry .

- Electronic Effects: Chlorine atoms at the 4- and 5-positions (as in 2-amino-4,5-dichlorobenzaldehyde) create a meta-directing effect, influencing regioselectivity in electrophilic substitutions compared to ortho- or para-substituted analogs .

Physicochemical Properties

- Solubility and Stability: The aldehyde group in 2-amino-4,5-dichlorobenzaldehyde increases polarity compared to methyl or methoxy-substituted analogs (e.g., 2-amino-4,5-dimethoxybenzaldehyde), enhancing solubility in polar aprotic solvents .

生物活性

2-Amino-4,5-dichlorobenzaldehyde (ADC) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ADC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

2-Amino-4,5-dichlorobenzaldehyde is characterized by its unique substitution pattern, which influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 2,3-dichlorobenzaldehyde with amines under specific conditions. Its structure is pivotal in determining its interactions with biological macromolecules.

Anticancer Activity

ADC has demonstrated significant anticancer properties in various studies. For instance, a study evaluated the compound's inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, which are crucial in cancer progression. The results indicated that ADC exhibited an IC50 value of 0.2162 µM against EGFR and 0.2592 µM against VEGFR-2, showcasing its potent inhibitory activity compared to the reference drug Sorafenib .

Table 1: Inhibitory Activity of ADC Against Kinases

| Target Kinase | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| EGFR | 0.2162 ± 1.1 | 0.2307 ± 1.8 |

| VEGFR-2 | 0.2592 ± 1.5 | 0.3075 ± 1.2 |

The biological activity of ADC is primarily attributed to its ability to interact with cellular targets involved in tumorigenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is likely mediated through the inhibition of tubulin polymerization, leading to improper chromosome alignment and subsequent cell death .

Case Study: Effects on Cell Cycle

In a recent study involving melanoma cells treated with ADC at a concentration of 2.5 μM, an increase in cells arrested in the G2/M phase was observed, supporting the hypothesis that ADC disrupts normal mitotic processes . This finding emphasizes the potential of ADC as a chemotherapeutic agent.

Other Biological Activities

Beyond its anticancer properties, ADC has shown potential in other biological areas:

- Antimicrobial Activity : Preliminary studies suggest that ADC may exhibit antimicrobial properties against various pathogens.

- Metal Ion Binding : The compound forms Schiff base ligands with metal ions, which may enhance its biological activity and applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。